![molecular formula C13H9ClN4O2 B11795145 6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid](/img/structure/B11795145.png)
6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a chloro group, a benzimidazole moiety, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Introduction of the pyridazine ring: The benzimidazole intermediate is then reacted with a suitable pyridazine precursor under conditions that facilitate ring closure.
Chlorination: The resulting compound is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and dyes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((6-Chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
Uniqueness
6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a benzimidazole moiety and a carboxylic acid group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H9ClN4O2 |
|---|---|
Molekulargewicht |
288.69 g/mol |
IUPAC-Name |
6-chloro-5-(1-methylbenzimidazol-2-yl)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H9ClN4O2/c1-18-10-5-3-2-4-8(10)15-12(18)7-6-9(13(19)20)16-17-11(7)14/h2-6H,1H3,(H,19,20) |
InChI-Schlüssel |
DLKXXKRZZYSDBW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=NN=C3Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


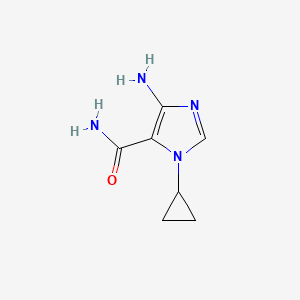
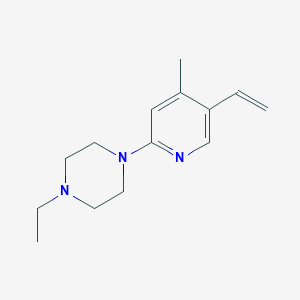





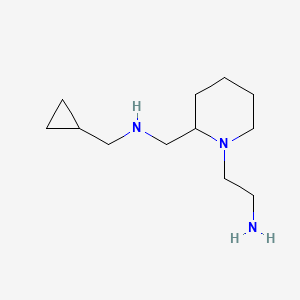

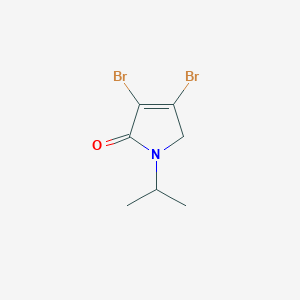
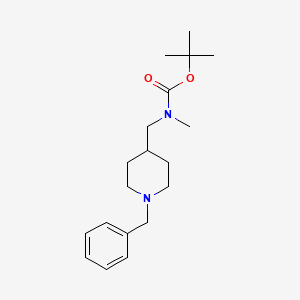
![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11795129.png)


